

Synthetic Routes to Functionalized 1,4-Oxazepane Derivatives: Application Notes and Protocols

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Compound of Interest

Compound Name: (S)-4-Boc-6-Amino-
[1,4]oxazepane

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of functionalized 1,4-oxazepane derivatives, a heterocyclic scaffold of significant interest in medicinal chemistry. The following sections outline several key synthetic strategies, complete with step-by-step procedures, tabulated data for reaction optimization and substrate scope, and graphical representations of the chemical workflows.

Gold-Catalyzed Intramolecular Cyclization of N-Propargylic β -Enaminones

This modern approach offers an efficient and mild route to substituted 1,4-oxazepine derivatives. The reaction proceeds via a 7-exo-dig cyclization, catalyzed by a gold(I) species, and demonstrates good functional group tolerance.

Experimental Protocol: General Procedure for the Gold-Catalyzed Synthesis of 1,4-Oxazepine Derivatives

- To an oven-dried reaction flask, add the N-propargylic β -enaminone substrate (0.05 mmol, 1.0 equiv).

- Add methanol (5 mL) to the flask.
- Under a nitrogen atmosphere, add AuCl (10 mol%) and AgSbF₆ (15 mol%) to the reaction mixture.
- Stir the reaction at 28 °C and monitor its progress by thin-layer chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired 1,4-oxazepine derivative.

Data Presentation: Substrate Scope and Yields for Gold-Catalyzed Cyclization

Entry	R ¹	R ²	R ³	Product	Yield (%)
1	Ph	H	Me	2a	81
2	4-MeC ₆ H ₄	H	Me	2b	85
3	4-OMeC ₆ H ₄	H	Me	2c	88
4	4-FC ₆ H ₄	H	Me	2d	75
5	4-ClC ₆ H ₄	H	Me	2e	72
6	4-BrC ₆ H ₄	H	Me	2f	70
7	4-CNC ₆ H ₄	H	Me	2g	65
8	2-Naphthyl	H	Me	2h	78
9	Ph	Me	Me	2i	83
10	Ph	H	Ph	2j	76

Reaction conditions: N-propargylic β -enaminone (0.05 mmol), AuCl (10 mol%), AgSbF₆ (15 mol%), methanol (5 mL), 28 °C, under nitrogen atmosphere. Yields are for the isolated product.

Visualization: Gold-Catalyzed 7-Exo-Dig Cyclization



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Caption: Gold-catalyzed synthesis of 1,4-oxazepines.

Intramolecular Reductive Amination

Intramolecular reductive amination of suitable amino-aldehydes or amino-ketones provides a direct route to saturated 1,4-oxazepane rings. This method is particularly useful for the synthesis of chiral derivatives when starting from enantiomerically pure precursors. The reaction is typically carried out in a one-pot fashion, where the intermediate imine or enamine is formed and then reduced in situ.

Experimental Protocol: General Procedure for Intramolecular Reductive Amination

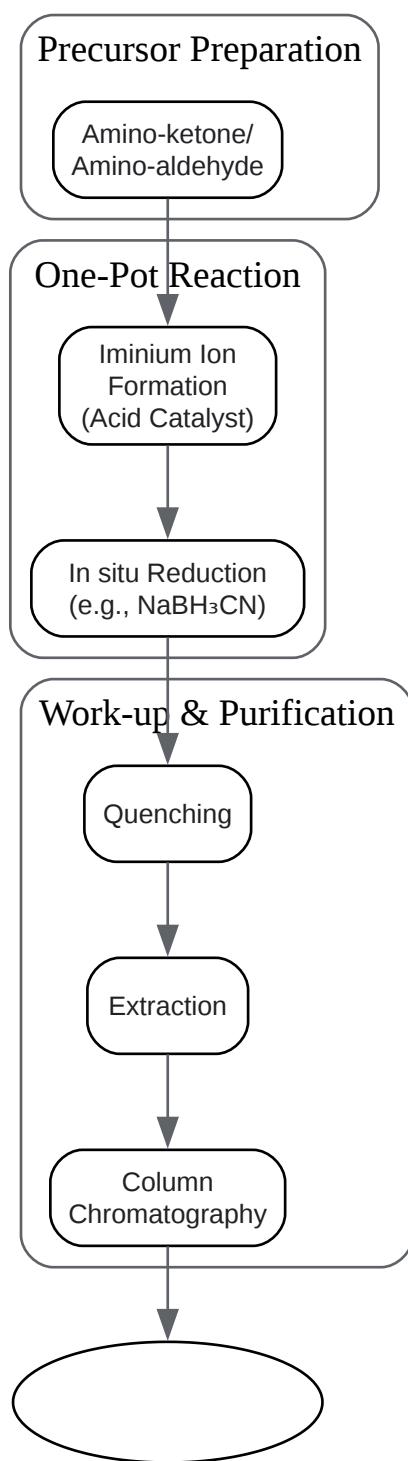
- Dissolve the amino-ketone or amino-aldehyde precursor (1.0 equiv) in a suitable solvent such as methanol or dichloromethane.
- Add a mild acid catalyst, such as acetic acid (0.1 equiv), to facilitate imine formation.
- Stir the mixture at room temperature for 1-2 hours to allow for the formation of the cyclic iminium ion intermediate.
- Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium cyanoborohydride (NaBH_3CN) or sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) (1.5 equiv), in portions.
- Allow the reaction to warm to room temperature and stir overnight.
- Quench the reaction by the slow addition of water.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to yield the desired 1,4-oxazepane derivative.

Data Presentation: Reductive Amination of Amino-Ketones to 1,4-Oxazepanes

Entry	Substrate	Reducing Agent	Solvent	Time (h)	Yield (%)
1	N-(2-oxo-propyl)-2-aminoethanol	NaBH ₃ CN	MeOH	12	78
2	N-(3-oxo-butyl)-2-aminoethanol	NaBH(OAc) ₃	DCM	16	85
3	N-(2-oxo-2-phenylethyl)-2-aminoethanol	NaBH ₃ CN	MeOH	12	72
4	N-(2-oxopropyl)-1-aminopropan-2-ol	NaBH(OAc) ₃	DCM	18	81

Visualization: Intramolecular Reductive Amination Workflow



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Caption: Intramolecular reductive amination workflow.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis is a powerful and versatile method for the formation of cyclic olefins, including the 1,4-oxazepane ring system. This reaction typically employs ruthenium-based catalysts, such as Grubbs' or Hoveyda-Grubbs catalysts, and is known for its high functional group tolerance.^{[1][2]}

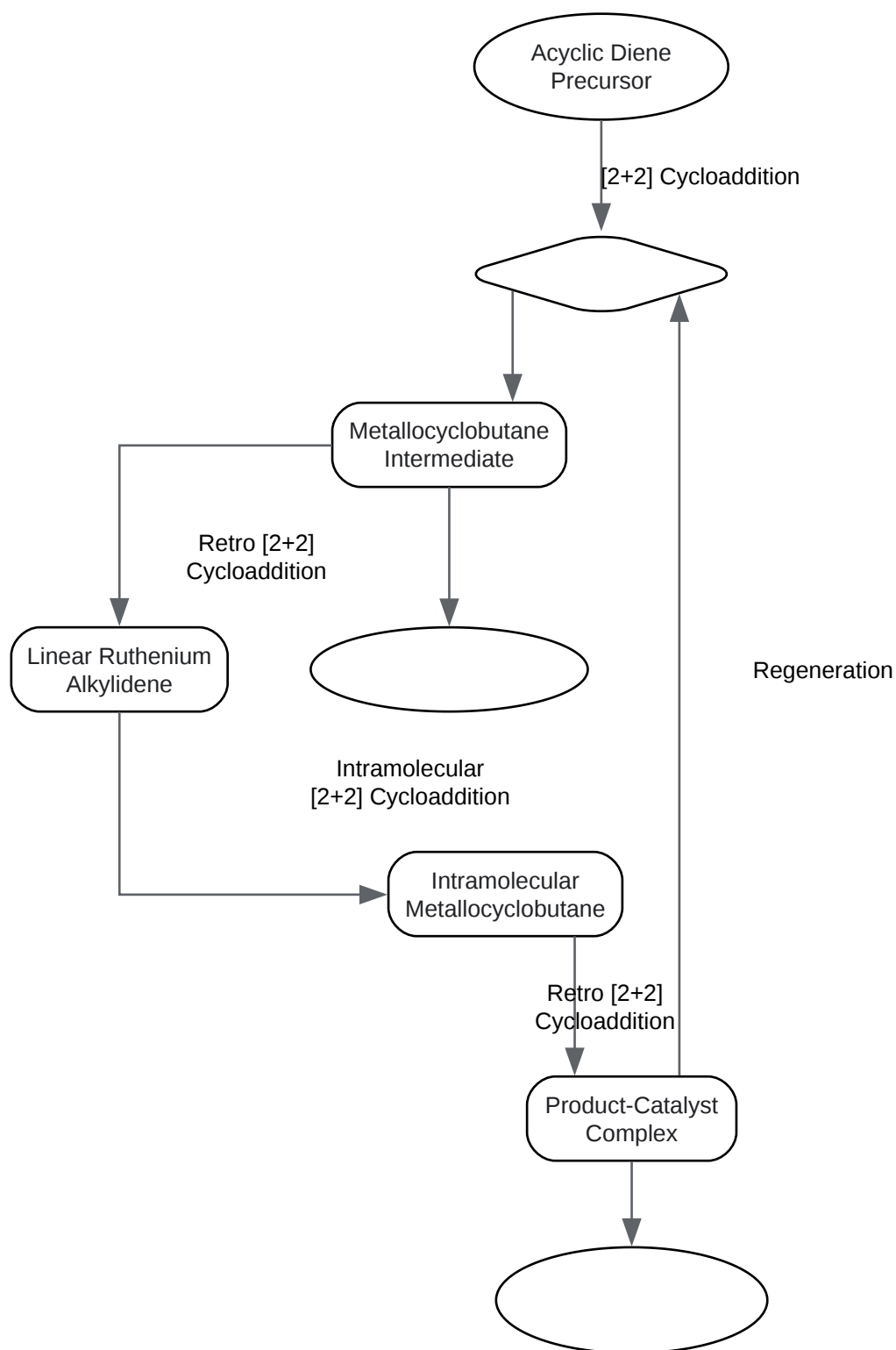
Experimental Protocol: General Procedure for Ring-Closing Metathesis

- Dissolve the diene precursor (1.0 equiv) in a degassed solvent, such as dichloromethane or toluene, in a reaction vessel equipped with a reflux condenser under an inert atmosphere (e.g., argon or nitrogen).
- Add the ruthenium catalyst (e.g., Grubbs' second-generation catalyst, 1-5 mol%).
- Heat the reaction mixture to reflux (typically 40-80 °C) and monitor the reaction by TLC.
- Upon completion, cool the reaction mixture to room temperature.
- To quench the catalyst, add a few drops of ethyl vinyl ether and stir for 30 minutes.
- Concentrate the reaction mixture under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the desired unsaturated 1,4-oxazepane derivative.

Data Presentation: RCM for the Synthesis of Unsaturated 1,4-Oxazepanes

Entry	Diene Substrate	Catalyst (mol%)	Solvent	Temp (°C)	Time (h)	Yield (%)
1	N-allyl-N-(but-3-en-1-yl)-2-aminoethanol	Grubbs II (5)	DCM	40	4	88
2	N-allyl-N-(pent-4-en-1-yl)-2-aminoethanol	Hoveyda-Grubbs II (2)	Toluene	80	6	92
3	N-(but-3-en-1-yl)-N-(pent-4-en-1-yl)-2-aminoethanol	Grubbs II (5)	DCM	40	5	85
4	N-allyl-N-(but-3-en-1-yl)-1-aminopropan-2-ol	Hoveyda-Grubbs II (3)	Toluene	80	6	90

Visualization: Ring-Closing Metathesis Catalytic Cycle



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Caption: Catalytic cycle of ring-closing metathesis.

Synthesis from Amino Acid Precursors

Functionalized 1,4-oxazepane-3,5-diones can be prepared from amino acid precursors. This route often involves the N-alkylation of an amino acid with a suitable halo-ester followed by intramolecular cyclization. The use of solid-phase synthesis can facilitate purification and handling of intermediates.^[3]

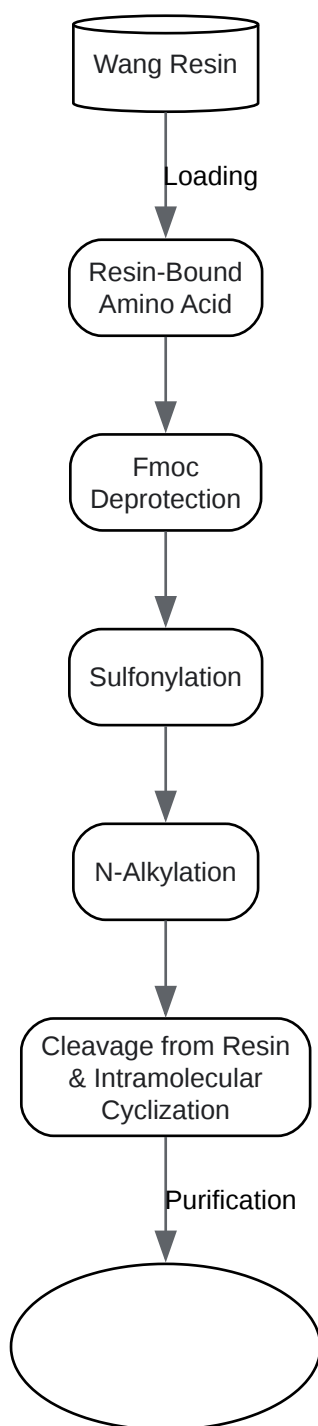
Experimental Protocol: Solid-Phase Synthesis of 1,4-Oxazepane-5-carboxylic Acids

- **Resin Loading:** Swell Wang resin in dichloromethane (DCM). Dissolve Fmoc-HSe(TBDMS)-OH in DCM/DMF and add to the resin along with a coupling agent (e.g., DIC) and a catalyst (e.g., DMAP). Shake at room temperature for 12 hours.
- **Fmoc Deprotection:** Wash the resin and treat with 20% piperidine in DMF to remove the Fmoc protecting group.
- **Sulfonylation:** Wash the resin and react with a nitrobenzenesulfonyl chloride in the presence of a base (e.g., DIEA) in DCM.
- **Alkylation:** Wash the resin and perform N-alkylation with a 2-bromoacetophenone derivative in the presence of a base (e.g., K_2CO_3) in DMF.
- **Cleavage and Cyclization:** Wash the resin thoroughly and treat with a cleavage cocktail of trifluoroacetic acid (TFA) in DCM. This simultaneously cleaves the product from the resin and removes the silyl protecting group, leading to spontaneous cyclization.
- **Purification:** Concentrate the filtrate and purify the crude product by preparative HPLC to obtain the desired 1,4-oxazepane-5-carboxylic acid derivative.

Data Presentation: Yields for Solid-Phase Synthesis of 1,4-Oxazepane Derivatives

Entry	R ¹ (on Acetophenone)	Cleavage/Cyclization Conditions	Diastereomeric Ratio	Overall Yield (%)
1	H	TFA/DCM	1:1	45
2	4-NO ₂	TFA/DCM	1.2:1	52
3	4-Cl	TFA/DCM	1.1:1	48
4	4-Me	TFA/Et ₃ SiH/DCM	1:1.5	42

Visualization: Solid-Phase Synthesis Workflow



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Caption: Solid-phase synthesis of 1,4-oxazepanes.

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